1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-9-15(17(20)21)12(2)19(11)8-7-13-10-18-16-6-4-3-5-14(13)16/h3-6,9-10,18H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQMBPGVOBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrole ring can be introduced through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrole ring substituted with an indole group and carboxylic acid functionalities, which are crucial for its biological interactions. The structural complexity allows for diverse chemical reactivity and potential for modification to enhance its therapeutic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have shown comparable efficacy to established antimicrobial agents, suggesting potential as alternative therapies. For instance, compounds similar to 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have demonstrated effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of this compound, with evidence showing that it can inhibit the production of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases by modulating immune responses.
Anticancer Activity
The anticancer effects of pyrrole derivatives have been extensively studied. Compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated tumor growth inhibition in xenograft models, indicating a promising avenue for cancer therapy.
Anti-corrosive Properties
The compound has been evaluated for its anti-corrosive capabilities in industrial applications. Tests conducted on mild steel in aggressive acidic environments revealed that this compound significantly reduces corrosion rates, achieving up to 81.89% efficacy at optimal concentrations. This property is particularly beneficial for protecting metal surfaces in harsh conditions.
Chemical Reactivity and Synthesis
The unique structure of this compound allows for various chemical modifications that can enhance its biological activity or facilitate the synthesis of novel derivatives. Common reactions include:
- Esterification : Converting carboxylic acids to esters can enhance solubility and bioavailability.
- Cyclization Reactions : These reactions can lead to the formation of new ring structures that may exhibit improved pharmacological properties.
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |
| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth | |
| Anti-corrosive | Reduces corrosion rates in mild steel under acidic conditions |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives of pyrrole compounds against several pathogens. Results indicated significant zones of inhibition comparable to traditional antibiotics, validating the potential use of these compounds in medical applications .
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties demonstrated that treatment with pyrrole derivatives resulted in reduced proliferation of peripheral blood mononuclear cells stimulated by inflammatory agents. This suggests a mechanism through which these compounds could be utilized in therapeutic settings for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrrole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Pyrrole Carboxylic Acid Derivatives
The target compound’s key structural features include:
- Pyrrole ring : 2,5-dimethyl substitutions.
- Functional group : Carboxylic acid at position 3.
- Side chain : 1H-indol-3-yl ethyl group.
Comparisons with analogs focus on substituent variations and their impacts:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/Modifications | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 1H-Indol-3-yl ethyl, 2,5-dimethyl | Carboxylic acid | C₁₇H₁₈N₂O₂ | 282.34 | 893772-56-0 |
| Diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 3,4-Dicarboxylate ester | Ester | C₂₃H₂₅N₂O₄ | 393.46 | 376383-73-2 |
| 1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 3,4-Diethoxyphenyl | Carboxylic acid | C₂₁H₂₃NO₅ | 369.41 | 923768-61-0 |
| Ethyl 4-(2-cyano-acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 2-Cyano-acetyl | Ester | C₁₃H₁₄N₂O₃ | 246.26 | 311785-50-9 |
| 1-(2-Ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 2-Ethoxy-2-oxoethyl | Carboxylic acid | C₁₁H₁₅NO₄ | 225.24 | 1183616-12-7 |
Key Differences and Implications
(a) Functional Group Variations
- Carboxylic acid vs. Esters, such as the diethyl dicarboxylate analog (CAS: 376383-73-2), exhibit lower polarity and higher lipid solubility, which may influence pharmacokinetics .
(b) Substituent Effects
- Indole vs.
- Electron-withdrawing groups: Derivatives like the 2-cyano-acetyl-substituted ester (CAS: 311785-50-9) may exhibit altered electronic properties, affecting reactivity and binding interactions .
Analytical and Spectral Data
- Mass spectrometry : reports a mass-to-charge ratio (m/z) of 362 (M⁺) for a related pyrrole-3-carboxylate ester, suggesting comparable fragmentation patterns for the target compound .
- NMR : Analogous compounds (e.g., D-22 in ) show distinct ¹H NMR signals for pyrrole and indole protons, which could guide characterization of the target .
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known by its chemical formula , is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.
- Molecular Formula: C₁₇H₁₈N₂O₂
- CAS Number: 893772-56-0
- MDL Number: MFCD07800638
- Physical State: Solid (often supplied as a powder)
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens. Notably, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 µg/mL |
| MRSA (ATCC 43300) | <1 µg/mL |
| Mycobacterium tuberculosis | Not specified but significant activity observed |
Research indicates that the compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. It exhibits cytotoxic effects that vary across different types of cancer cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 7.0 | Preferential suppression of growth |
| MCF-7 (Breast) | 12.0 | Significant efficacy observed |
| PC3 (Prostate) | 8.5 | Effective against drug-resistant lines |
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has also been noted for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro.
The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB activation and subsequent downregulation of inflammatory mediators. This suggests potential applications in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several case studies have been published that further elucidate the biological activity of this compound:
- Case Study on Anticancer Properties : A study published in a leading journal demonstrated that the compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
- Antibacterial Efficacy : Another research article reported on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections caused by this pathogen .
- Comparative Studies : Comparative studies against other known antibacterial agents have shown that this compound possesses comparable or superior activity against resistant strains, indicating its potential as a new therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis of indole-pyrrole hybrids typically involves multi-step procedures. For example, indole derivatives can be coupled with pyrrole precursors via reflux in acetic acid with sodium acetate as a base (3–5 hours, 100 mL solvent) . Modifications to substituents (e.g., methyl groups) may require protecting/deprotecting strategies. Yield optimization depends on stoichiometry, solvent polarity, and temperature control.
- Data Reference : Similar compounds (e.g., ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole derivatives) achieved >90% yield using CuCl₂ catalysis in THF at room temperature .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Key signals include indole NH (~12.5 ppm in DMSO-d6), pyrrole methyl groups (~2.2–2.4 ppm), and carboxylic acid protons (broad ~12.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1680–1700 cm⁻¹) and indole N-H stretches (~3260 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular weight (e.g., [M+1]⁺ at m/z 402.2 for analogous structures) .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodology :
- pH Stability : Carboxylic acid groups may deprotonate in basic conditions, altering solubility. Monitor decomposition via HPLC under varying pH (e.g., 3–9) .
- Oxidative Stability : Avoid strong oxidizing agents (e.g., peroxides), which degrade indole rings. Store under inert gas (N₂/Ar) at –20°C .
Q. What biological activity screens are most relevant for this compound, given its structural features?
- Methodology : Prioritize assays targeting indole/pyrrole pharmacophores:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based kinetics .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Focus on indole’s π-π stacking and carboxylic acid hydrogen bonding .
- MD Simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns trajectories) to assess binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC50 values from independent studies, controlling for variables like cell passage number or assay buffer composition .
- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for direct binding quantification .
Q. How does substituent variation (e.g., methyl vs. ethyl groups) impact the compound’s physicochemical and pharmacological properties?
- Methodology :
- SAR Studies : Synthesize analogs with substituent modifications (e.g., 2,5-dimethyl → 2-ethyl-5-methyl). Compare logP (HPLC) and solubility (shake-flask method) .
- Pharmacokinetics : Assess metabolic stability in liver microsomes (e.g., t1/2 in human vs. rat) .
Q. What experimental designs optimize the compound’s bioavailability in preclinical models?
- Methodology :
- Salt Formation : Screen carboxylic acid salts (e.g., sodium, lysine) for enhanced solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation) to improve oral absorption .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
